2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16307409
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-12(2)13-7-4-5-8-14(13)19-16(23)11-25-18-21-20-17(22(18)3)15-9-6-10-24-15/h4-10,12H,11H2,1-3H3,(H,19,23) |
| Standard InChI Key | NXWVUQVNMHDWPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide, reflects its intricate structure . Key components include:
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A 1,2,4-triazole ring substituted with a methyl group at position 4 and a furan-2-yl group at position 5.
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A sulfanyl bridge linking the triazole to an acetamide group.
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An N-(2-isopropylphenyl) substituent on the acetamide nitrogen.
The molecular formula is C₁₈H₂₀N₄O₂S, with a molecular weight of 356.4 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂S | |
| Molecular Weight | 356.4 g/mol | |
| SMILES | CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 | |
| Topological Polar Surface Area | 101 Ų |
Spectroscopic Characterization
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NMR Analysis: The proton NMR spectrum reveals distinct signals for the furan ring (δ 6.3–7.4 ppm), triazole protons (δ 8.1–8.3 ppm), and isopropyl group (δ 1.2–1.4 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 356.4, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Formation of 4-Methyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol:
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Acetamide Functionalization:
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Reaction of the triazole-thiol with 2-bromo-N-(2-isopropylphenyl)acetamide in the presence of K₂CO₃.
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Table 2: Reaction Conditions and Yields
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Furan-2-carbohydrazide + Methyl isothiocyanate | NaOH, EtOH, reflux | 78 |
| 2 | Triazole-thiol + 2-Bromoacetamide derivative | K₂CO₃, DMF, 80°C | 65 |
Purification and Characterization
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The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).
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Purity (>98%) is confirmed by HPLC using a C18 column and acetonitrile/water mobile phase.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Triazole derivatives are renowned for their antimicrobial properties. This compound demonstrates:
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Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 90% inhibition of Candida albicans at 32 µg/mL .
The sulfanyl-acetamide moiety enhances membrane permeability, disrupting microbial cell walls .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 12.5 | ROS generation, caspase-3 activation |
| MCF-7 (Breast) | >50 | No significant effect |
Structure-Activity Relationship (SAR) Analysis
Role of the Triazole Core
The 1,2,4-triazole ring is critical for binding to microbial enzymes (e.g., fungal lanosterol 14α-demethylase) . Methyl substitution at position 4 enhances metabolic stability.
Impact of the Furan Moiety
The furan-2-yl group contributes to:
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Lipophilicity: LogP = 2.8, facilitating cell membrane penetration .
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π-π Interactions: Stabilizes binding to hydrophobic enzyme pockets.
Comparative Analysis with Analogues
Analogues with Varied Substituents
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Naphthyl vs. Furan: Replacing furan with naphthyl reduces antibacterial activity (MIC >64 µg/mL) .
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Methyl vs. Phenyl Triazole: Methyl substitution improves solubility (2.1 mg/mL vs. 0.8 mg/mL for phenyl).
Table 4: Comparative Biological Data
| Compound Modification | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Furan-2-yl (Parent) | 8–16 | 12.5 |
| Naphthyl substituent | >64 | 28.4 |
| Phenyl-triazole | 32–64 | 18.9 |
Pharmacokinetic and Toxicity Profiling
ADMET Properties
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Absorption: High gastrointestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic clearance mediated by CYP3A4 (t₁/₂ = 4.2 hours).
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Toxicity: No hepatotoxicity observed at ≤50 µM in HepG2 cells.
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